molecular formula C18H12N2 B181939 2,3'-Biquinoline CAS No. 612-81-7

2,3'-Biquinoline

Cat. No. B181939
CAS RN: 612-81-7
M. Wt: 256.3 g/mol
InChI Key: GGXQYMJZWYEQNN-UHFFFAOYSA-N
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Description

2,3'-Biquinoline is a heterocyclic compound that belongs to the family of quinolines. It is a yellow crystalline solid that has been widely used in scientific research due to its unique chemical and physical properties.

Mechanism Of Action

The mechanism of action of 2,3'-Biquinoline involves the inhibition of key enzymes and proteins involved in various cellular processes such as DNA replication, protein synthesis, and cell signaling pathways. It has been shown to interact with DNA and RNA molecules, leading to the inhibition of their transcription and translation. Furthermore, it has been found to modulate the activity of various signaling molecules such as MAPK and NF-κB, which play a crucial role in inflammation and immune response.

Biochemical And Physiological Effects

2,3'-Biquinoline has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Moreover, it has been shown to protect against oxidative stress-induced damage by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it has been found to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2,3'-Biquinoline in laboratory experiments is its high stability and solubility in various solvents. Moreover, it has been found to exhibit low toxicity and high selectivity towards target molecules, making it an ideal candidate for drug development. However, one of the major limitations of using 2,3'-Biquinoline is its relatively high cost and limited availability in the market.

Future Directions

There are several future directions that can be explored in the field of 2,3'-Biquinoline research. Firstly, the development of new synthetic methods for the preparation of 2,3'-Biquinoline with improved yields and cost-effectiveness. Secondly, the investigation of its potential use in combination therapy with other drugs for the treatment of various diseases. Thirdly, the exploration of its potential use as a diagnostic tool for the detection of various diseases. Finally, the elucidation of its mechanism of action at the molecular level and the identification of its target molecules.
In conclusion, 2,3'-Biquinoline is a promising compound that has been extensively studied for its potential use in various scientific research fields. Its unique chemical and physical properties make it an ideal candidate for drug development and disease diagnosis. However, further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.

Synthesis Methods

The synthesis of 2,3'-Biquinoline involves the reaction of 2-aminobenzoic acid with 1,2-diaminobenzene in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then oxidized with potassium permanganate to obtain 2,3'-Biquinoline. This method has been widely used in the laboratory for the preparation of 2,3'-Biquinoline in high yields.

Scientific Research Applications

2,3'-Biquinoline has been extensively studied for its potential use in various scientific research fields. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities. Moreover, it has been shown to possess potent antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.

properties

CAS RN

612-81-7

Product Name

2,3'-Biquinoline

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

2-quinolin-3-ylquinoline

InChI

InChI=1S/C18H12N2/c1-4-8-17-13(5-1)9-10-18(20-17)15-11-14-6-2-3-7-16(14)19-12-15/h1-12H

InChI Key

GGXQYMJZWYEQNN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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